molecular formula C10H15ClN2O B2917264 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine CAS No. 1250652-63-1

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine

Cat. No. B2917264
CAS RN: 1250652-63-1
M. Wt: 214.69
InChI Key: WVNQUPSDOKLAMK-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a pyrimidine derivative that is commonly used as a building block in the synthesis of various biologically active molecules.

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research has explored the spin interaction in octahedral zinc complexes involving Schiff and Mannich bases, including compounds related to "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine." These studies have shown the potential of such compounds in understanding the oxidative processes and magnetic properties of zinc-coordinated compounds, offering insights into their electronic structures and potential applications in materials science (Orio et al., 2010).

Synthesis and Characterization of Pyrimidine Derivatives

Research on the synthesis of new pyrimidine derivatives, including those related to "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine," has been significant. These studies focus on the development of new synthetic pathways, characterizing the structural and electronic properties of the pyrimidine ring, and exploring potential applications in pharmaceuticals and materials science (Kim et al., 1996).

Antiviral Activity of Pyrimidine Derivatives

The antiviral activity of pyrimidine derivatives, particularly those substituted at specific positions, has been a subject of interest. These compounds have shown promise in inhibiting retrovirus replication, suggesting potential applications in developing new antiviral drugs (Hocková et al., 2003).

Stannylation and Cross-Couplings in Pyrimidines

Studies on the stannylation reactions and cross-couplings of pyrimidines have opened new avenues for the functionalization of pyrimidine rings, including compounds similar to "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine." These reactions are crucial for creating complex organic molecules with potential applications in organic synthesis and drug development (Majeed et al., 1989).

Molecular Design of Spin-Labeled Nucleosides

The molecular design of spin-labeled nucleosides incorporating pyrimidine derivatives has been explored for their stability and behavior on nucleobases. This research has implications for the development of novel spin-labeled compounds for use in NMR spectroscopy and molecular imaging (Aso et al., 2001).

Synthesis of Low Dielectric Constant Materials

Research on the synthesis of new polyimides containing pyrimidine units, such as "2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine," has shown potential applications in creating materials with low dielectric constants. These materials are crucial for the electronics industry, particularly in developing more efficient and smaller electronic devices (Chern & Tsai, 2008).

properties

IUPAC Name

2-tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-10(2,3)9-12-7(6-14-4)5-8(11)13-9/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNQUPSDOKLAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine

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